molecular formula C13H18O2 B14724823 2-Benzyl-2,4,5-trimethyl-1,3-dioxolane CAS No. 5406-60-0

2-Benzyl-2,4,5-trimethyl-1,3-dioxolane

Cat. No.: B14724823
CAS No.: 5406-60-0
M. Wt: 206.28 g/mol
InChI Key: HHUSYSVURIIUJI-UHFFFAOYSA-N
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Description

2-Benzyl-2,4,5-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol It is a dioxolane derivative characterized by the presence of a benzyl group and three methyl groups attached to the dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,4,5-trimethyl-1,3-dioxolane typically involves the reaction of benzyl alcohol with 2,4,5-trimethyl-1,3-dioxolane under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and it proceeds via the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,4,5-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or other reduced derivatives .

Scientific Research Applications

2-Benzyl-2,4,5-trimethyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-2,4,5-trimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

5406-60-0

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-benzyl-2,4,5-trimethyl-1,3-dioxolane

InChI

InChI=1S/C13H18O2/c1-10-11(2)15-13(3,14-10)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3

InChI Key

HHUSYSVURIIUJI-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)(C)CC2=CC=CC=C2)C

Origin of Product

United States

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